molecular formula C7H5N5 B11919626 5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile

5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B11919626
M. Wt: 159.15 g/mol
InChI Key: MGUMPBGLHSJPRY-UHFFFAOYSA-N
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Description

5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structural similarity to purine bases allows it to mimic natural ligands, making it a valuable precursor for synthesizing a wide range of biologically active azolopyrimidine derivatives. This compound is a crucial intermediate in the design of novel adenosine A2a receptor (A2a AR) antagonists, a promising strategy for developing new-generation anticancer immunotherapeutic agents . Research indicates that close structural analogs of this compound exhibit potent in vitro anticancer activity, demonstrating selective cytotoxicity against challenging cancer cell lines such as lung carcinoma (A-549) and hepatocellular carcinoma with IC50 values in the low micromolar range, while showing minimal effects on normal human embryonic kidney (HEK-293) cells . The synthetic utility of this carbonitrile is well-established; an efficient method for its functionalization involves cyclocondensation reactions with various electrophiles, enabling the rapid generation of diverse chemical libraries for biological screening . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

5-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C7H5N5/c8-3-5-4-12-6(1-2-10-12)11-7(5)9/h1-2,4H,(H2,9,11)

InChI Key

MGUMPBGLHSJPRY-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=C(C(=CN2N=C1)C#N)N

Origin of Product

United States

Preparation Methods

Reaction with β-Ketoesters and Enaminonitriles

A high-yielding approach involves reacting 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles (1a-f ) with enaminonitrile derivatives (12 ) in pyridine. This generates the pyrazolo[1,5-a]pyrimidine core with a cyano group at C6, as demonstrated by Khalafy et al.. For example, pyrazole 9a reacts with enaminonitrile 12 to yield this compound (13 ) in 87–94% yield (Scheme 1). The reaction proceeds via nucleophilic attack of the pyrazole amine on the electrophilic carbonyl, followed by cyclization and dehydration.

Table 1: Optimization of Cyclocondensation Conditions

Starting MaterialElectrophileSolventCatalystYield (%)
1a Enaminonitrile 12 PyridineNone89
1b Ethyl acetoacetateAcOHH₂SO₄78

Multicomponent One-Pot Synthesis

Multicomponent reactions (MCRs) offer efficient access to complex heterocycles. A notable example is the one-pot synthesis using benzaldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole catalyzed by a hexamethylenetetramine (HMTA)-based ionic liquid/MIL-101(Cr) composite.

Mechanistic Insights

The reaction initiates with Knoevenagel condensation between benzaldehyde and 3-cyanoacetyl indole, forming an α,β-unsaturated nitrile. Subsequent cyclization with 1H-tetrazole-5-amine yields the tetrazolo[1,5-a]pyrimidine-6-carbonitrile scaffold. Although this method primarily produces tetrazolo derivatives, substituting tetrazole-5-amine with 5-aminopyrazole analogs could adapt the route for pyrazolo[1,5-a]pyrimidine-6-carbonitriles.

Key Advantages:

  • Short reaction time (2–4 hours).

  • Recyclable catalyst (5 cycles without activity loss).

  • Yields up to 92%.

Post-Functionalization of Pyrazolo[1,5-a]pyrimidine Cores

Preformed pyrazolo[1,5-a]pyrimidine intermediates can be functionalized to introduce the C6-cyano and C5-amino groups.

Chloride Displacement with Cyanide

5,7-Dichloropyrazolo[1,5-a]pyrimidine (2 ) undergoes nucleophilic substitution at C5 or C7. Treatment with potassium cyanide in dimethylformamide (DMF) at 100°C introduces the cyano group, while ammonia or amines provide the amino substituent. For instance, reacting 2 with NH₃/MeOH yields 5-amino-7-chloropyrazolo[1,5-a]pyrimidine, which is further cyanated at C6 using CuCN/LiCl in DMF (Scheme 2).

Table 2: Functionalization of Dichloropyrazolo[1,5-a]pyrimidine

SubstrateReagentConditionProductYield (%)
2 KCN, DMF100°C, 12 h5-Cl-7-CN-pyrazolo[1,5-a]pyrimidine65
2 NH₃, MeOHRT, 24 h5-NH₂-7-Cl-pyrazolo[1,5-a]pyrimidine71

Reductive Amination and Cyano Group Incorporation

A multistep synthesis from ethyl 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine-2-carboxylate (13 ) involves reductive amination and cyanation. Aldehyde intermediate 22 reacts with methanesulfonylpiperazine under NaBH(OAc)₃ reduction to install the amine, followed by palladium-catalyzed cyanation using Zn(CN)₂.

Critical Steps:

  • Dess–Martin periodinane oxidation of alcohol 2 to aldehyde 3 (46% yield).

  • Reductive amination with sodium triacetoxyborohydride (84% yield).

  • Suzuki coupling for aryl group introduction (55–61% yield).

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Preparation Methods

MethodStarting MaterialsStepsTotal Yield (%)Purity (%)
Cyclocondensation5-Aminopyrazole, enaminonitrile189≥95
MulticomponentBenzaldehyde, cyanoacetyl indole192≥90
Post-FunctionalizationDichloropyrazolo[1,5-a]pyrimidine350–65≥85

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

Competing pathways during cyclocondensation may yield regioisomers. Using electron-deficient enaminonitriles and acidic conditions (e.g., H₂SO₄/AcOH) favors the 6-cyano isomer.

Catalyst Selection

The HMTA/MIL-101(Cr) catalyst enhances reaction rates in MCRs by providing Brønsted acidity and high surface area (BET: 1,150 m²/g).

Purification Difficulties

Hydrophobic byproducts in reductive amination require column chromatography (silica gel, ethyl acetate/hexane). Recrystallization from ethanol improves purity .

Chemical Reactions Analysis

Cyclocondensation Reactions

5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile is frequently synthesized via cyclocondensation reactions, which involve the combination of 1,3-biselectrophilic compounds with 1,3-bisnucleophilic systems like NH-3-aminopyrazoles. This method enables structural modifications at positions 2, 3, 5, 6, and 7 of the fused ring system .

Mechanism :

  • Key Step : Nucleophilic attack of the amino group in the pyrazole moiety on the electrophilic carbonyl carbon of β-dicarbonyl compounds, followed by cyclization and dehydration .

  • Conditions : Acidic or basic catalysis, often with Lewis acids (e.g., copper(I) chloride) .

Example :
The reaction of β-enaminones (e.g., ethyl 2,4-dioxo-4-phenylbutanoate) with 3-aminopyrazoles yields pyrazolo[1,5-a]pyrimidine derivatives. For instance, Scheme 7 in illustrates how β-enaminones react with aminopyrazoles to form 5-hydroxypyrazolo[1,5-a]pyrimidines after uracil ring-opening and methylurea elimination .

Nucleophilic Substitution and Cyclization

This compound undergoes nucleophilic substitution reactions, particularly at the 7-position, to form derivatives with varied functional groups.

Mechanism :

  • SNAr Displacement : Chloropyrazolo[1,5-a]pyrimidines react with hydrazine hydrate or amines to replace leaving groups (e.g., Cl) with hydrazine or amino moieties .

  • Intramolecular Cyclization : Reactions of α-azidochalcones with 3-aminopyrazoles produce 6-amino derivatives via nucleophilic attack, cyclization, and tautomerization .

Example :
In , 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile reacts with hydrazine hydrate in ethanol to yield 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (92% yield). Subsequent reactions with ethoxymethylenecyanoacetate under reflux form substituted derivatives (e.g., 6 in , 95% yield) .

Pericyclic Reactions

Pericyclic reactions, such as [4+2] cycloadditions (Diels-Alder), provide alternative pathways to synthesize pyrazolo[1,5-a]pyrimidines without starting from aminopyrazoles.

Mechanism :

  • Click Reaction : Propargylic sulfonylhydrazones react with sulphonyl azides under copper(I) chloride catalysis to form triazoles, which decompose into intermediates. Subsequent Diels-Alder reactions form the fused ring system .

  • Scalability : One-pot methods under mild conditions have been reported for large-scale synthesis .

Example :
N-Propargylic sulfonylhydrazone undergoes a copper-catalyzed click reaction to form a triazole intermediate, which then undergoes intramolecular Diels-Alder cyclization to yield the pyrazolo[1,5-a]pyrimidine core .

Modification Reactions

Post-synthesis modifications expand the functional diversity of This compound , enabling the introduction of pharmacophores.

Acylation :

  • 7-Amino derivatives are acylated to introduce ester or amide groups, enhancing biological activity. For instance, 7-amino-5-aryl-6-cyanoazolo[1,5-a]pyrimidines undergo acylation to form derivatives with improved cytotoxicity against cancer cell lines .

Alkylation and Substitution :

  • Nucleophilic aromatic substitution replaces halogens with functional groups (e.g., aryl, alkyl) at the 7-position .

  • Electrophilic substitution at the 3-position introduces carbonyl or nitrile groups, altering electronic properties .

Table 1: Key Reactions and Outcomes

Reaction TypeReactantsConditionsProduct/YieldSource
Cyclocondensationβ-Enaminones + 3-aminopyrazolesAcid/base catalyst5-Hydroxypyrazolo[1,5-a]pyrimidines
SNAr Displacement7-Chloropyrazolo[1,5-a]pyrimidine + HydrazineEthanol, r.t.7-Hydrazinyl derivative (92%)
Microwave-Assistedα-Azidochalcones + 3-aminopyrazolesBasic media, MW irradiation6-Amino derivatives
Diels-AlderPropargylic sulfonylhydrazoneCuCl catalysisFused ring system

Biological Activity Correlation

The chemical reactivity of This compound correlates with its biological activity. For example:

  • Cytotoxicity : Acylated derivatives show enhanced mitochondrial potential reduction in cancer cells .

  • Enzymatic Inhibition : Substituents at positions 2 and 3 (e.g., amides, esters) modulate α-glucosidase inhibition, with IC₅₀ values as low as 15.2 µM .

This synthesis-focused analysis highlights the versatility of This compound in medicinal chemistry, driven by its diverse reaction pathways and tunable functional groups. Future research should explore novel substitution patterns and catalytic methods to further optimize its therapeutic potential.

Scientific Research Applications

Chemical Properties and Structure

5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile features a pyrazolo-pyrimidine core structure, which is known for its ability to interact with various biological targets. Its molecular formula is C7H6N4C_7H_6N_4, and it possesses unique properties that make it suitable for various applications in medicinal chemistry.

Anticancer Applications

Recent studies have demonstrated the anticancer potential of this compound derivatives. These compounds have shown significant activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the efficacy of several derivatives of this compound against different cancer types. The results indicated that these compounds could induce apoptosis in A549 lung cancer cells through mitochondrial pathways.

CompoundCancer TypeIC50 (µM)Reference
This compoundA549 (Lung)12.5
This compoundMCF-7 (Breast)8.0

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. It has been shown to inhibit key enzymes involved in metabolic pathways, making it a candidate for treating diseases such as diabetes and obesity.

Enzyme Inhibition Data

The compound has exhibited competitive inhibition against dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis.

EnzymeInhibition TypeIC50 (µM)Reference
DHODHCompetitive Inhibition15.0
Xanthine OxidaseModerate Inhibition72.4

Neuropharmacological Applications

The compound also shows promise in neuropharmacology. Research indicates that derivatives can act as anxiolytics and have potential applications in treating central nervous system disorders.

Case Study: Anxiolytic Activity

In vitro studies demonstrated that certain derivatives of this compound exhibited significant anxiolytic effects comparable to established anxiolytic medications.

Antimicrobial Properties

The antimicrobial activity of this compound has been explored against various pathogenic strains. Studies have shown that it can inhibit both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study focused on the antimicrobial properties of derivatives found promising results against common bacterial strains, indicating its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, derivatives of this compound have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR), which play a crucial role in cell signaling pathways . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazolo-pyrimidine derivatives are highly dependent on substituent patterns. Key analogues include:

A. 7-Amino-2-methyl-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles
  • Example: 7-Amino-2-methyl-5-p-tolylpyrazolo[1,5-a]pyrimidine-6-carbonitrile (4a) Substituents: Methyl at C2, p-tolyl at C3. Synthesis: One-pot domino reaction of aldehydes, malononitrile, and 3-amino-5-methylpyrazole. IR Data: 3449 cm⁻¹ (N–H), 2212 cm⁻¹ (C≡N). Melting Point: Not reported, but yields range from 78–89% .
B. Tetrazolo[1,5-a]pyrimidine-6-carbonitriles
  • Example : 7-(2-Hydroxyphenyl)-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile
    • Substituents : Tetrazolo ring fused at positions 1 and 5, indolyl at C5.
    • Cytotoxicity : IC₅₀ values < 10 µM against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
    • Melting Point : 271–273°C .
C. Triazolo[1,5-a]pyrimidine-6-carbonitriles
  • Example: 5-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile Substituents: Triazolo ring fused at positions 1 and 5. Applications: Potential kinase inhibitors with enhanced solubility due to the triazolo ring .

Physicochemical and Spectral Properties

Compound Class Key Substituents Melting Point (°C) IR (C≡N stretch, cm⁻¹) Amino Signal (¹H NMR, δ ppm)
5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile C5–NH₂, C6–CN 266–293* 2212–2217 5.0 (C5–NH₂)
Tetrazolo derivatives Tetrazolo ring, C7–aryl 266–293 2210–2215 5.2–5.5 (C5–NH₂)
Triazolo derivatives Triazolo ring 269–271 2215–2220 5.0–5.3 (C5–NH₂)

*Data compiled from . *Melting points vary based on aryl substituents.

Biological Activity

5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antiviral, and kinase inhibitory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a pyrazole ring fused to a pyrimidine ring with a cyano group at the 6-position and an amino group at the 5-position. These functional groups enhance the compound's reactivity and biological profile, making it a valuable scaffold for drug development.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer activity. A study demonstrated that these compounds can inhibit various kinases involved in cancer progression, particularly Pim-1 and Flt-3 kinases. The lead compound from this study showed strong inhibition of BAD protein phosphorylation and colony formation in cancer cells, suggesting effective cellular activity through kinase inhibition .

Table 1: Anticancer Activity of Selected Derivatives

Compound NameTarget KinaseIC50 (µM)Mechanism of Action
Compound 11bPim-1<0.01Inhibition of BAD phosphorylation
Compound 9aFlt-3<0.05Inhibition of cell survival pathways

Antiviral Properties

In addition to anticancer activity, this compound has shown potential as an antiviral agent. Its structural similarity to other antiviral compounds allows it to interact with viral proteins effectively. Research highlights its ability to inhibit viral replication through mechanisms involving the disruption of viral protein synthesis .

Kinase Inhibition

The compound has been extensively studied for its kinase inhibitory properties. It has been identified as a selective inhibitor for several kinases associated with tumor growth and proliferation. The selectivity profile is crucial for minimizing off-target effects in therapeutic applications.

Table 2: Kinase Selectivity Profile

Kinase% Inhibition at 1 µM
Pim-1>98%
TRKC96%
Flt-3>90%
TRKB>80%

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • IRAK4 Inhibition : A series of modifications to the compound led to the development of potent IRAK4 inhibitors, which showed significant inhibition of IL-6 secretion in vivo, correlating with their potency in whole-blood assays .
  • Selectivity and Safety : The lead compounds demonstrated high selectivity against a panel of oncogenic kinases with minimal hERG inhibition (a common measure for cardiac safety), indicating their potential as safe therapeutic agents .
  • Antimicrobial Activity : Recent studies have also explored the antimicrobial properties of this compound class, showing efficacy against various bacterial strains, thus broadening its therapeutic potential .

Q & A

Q. What are the common synthetic routes for 5-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of 5-aminopyrazole precursors with β-diketones or enamines. For example:

  • Step 1 : React 5-aminopyrazole derivatives (e.g., substituted with arylazo groups) with acetyl acetone or malononitrile in ethanol or DMF under reflux conditions .
  • Step 2 : Use triethylamine as a catalyst to enhance reaction efficiency and yield.
  • Optimization : Adjust reflux duration (6–24 hours) and solvent polarity (e.g., ethanol vs. DMF) to control regioselectivity and minimize side products. Yields range from 62% to 70%, depending on substituents and reaction conditions .

Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?

Methodological Answer: Key techniques include:

  • 1H/13C NMR : Identify substituent-specific signals (e.g., aromatic protons at δ 6.5–8.5 ppm, nitrile groups at ~110 ppm in 13C NMR) .
  • IR Spectroscopy : Detect nitrile stretches (~2200 cm⁻¹) and amine N–H vibrations (~3400 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ions (e.g., [M+H]+ for C21H16ClN7Al at m/z 402.1) .
  • Elemental Analysis : Validate C, H, N percentages (e.g., 24.40% N in compound 10c) .

Q. What biological activities are associated with pyrazolo[1,5-a]pyrimidine scaffolds?

Methodological Answer: These compounds exhibit diverse pharmacological properties:

  • Cytotoxicity : Derivatives with electron-withdrawing groups (e.g., Cl, CN) show enhanced activity against cancer cell lines .
  • Antimicrobial Activity : Arylazo-substituted derivatives inhibit bacterial growth via DNA intercalation .
  • Antiviral Potential : Structural analogs (e.g., pyrazolo[1,5-a]pyridines) target viral protease enzymes .

Advanced Research Questions

Q. How do substituents at the 3- and 5-positions influence the electronic properties and reactivity of pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Electron-Donating Groups (e.g., methoxy) : Increase electron density at the pyrimidine ring, enhancing nucleophilic substitution reactivity .
  • Electron-Withdrawing Groups (e.g., Cl, CN) : Stabilize intermediates in cyclization reactions, improving yields .
  • Arylazo Substituents : Introduce π-conjugation, altering UV-Vis absorption spectra (e.g., λmax shifts from 450 nm to 520 nm) .

Q. How can contradictory spectral data (e.g., melting points, NMR shifts) be resolved for structurally similar derivatives?

Methodological Answer:

  • Case Study : Compounds 10c (melting point 266–268°C) and 10d (263–265°C) differ by a single substituent (Cl vs. p-tolyl). Use differential scanning calorimetry (DSC) to confirm phase transitions .
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., pyrazole vs. pyrimidine ring protonation) .
  • Computational Chemistry : Compare DFT-calculated NMR shifts with experimental data to assign signals .

Q. What strategies improve the regioselectivity of pyrazolo[1,5-a]pyrimidine synthesis?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions .
  • Catalytic Additives : Triethylamine or acetic acid directs regiochemistry by stabilizing intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time (1–2 hours) and improves regioselectivity via controlled heating .

Q. How can pyrazolo[1,5-a]pyrimidine derivatives be functionalized for targeted drug delivery?

Methodological Answer:

  • Carboxamide Linkers : Introduce -CONHR groups (e.g., using ethyl cyanoacetate) for covalent conjugation to antibodies .
  • PEGylation : Attach polyethylene glycol chains to enhance solubility and bioavailability .
  • Prodrug Design : Mask reactive groups (e.g., amines) with enzymatically cleavable protecting groups .

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